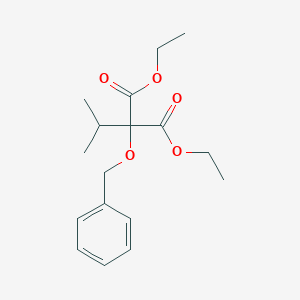
3-(4-chlorophenyl)-2-phenyl-1H-indole
Descripción general
Descripción
3-(4-chlorophenyl)-2-phenyl-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Aplicaciones Científicas De Investigación
Photophysical Properties and Potential as Fluorescent Material
A study synthesized photoactive derivatives including 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines. These compounds, derived from 3-(4-chlorophenyl)-2-phenyl-1H-indole, exhibited significant photophysical properties. The fluorescence quantum yield of these Schiff bases was found to be high, suggesting their potential as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Structural and Electronic Properties for Medicinal Applications
Research on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound related to 3-(4-chlorophenyl)-2-phenyl-1H-indole, focused on its structural and electronic properties. The study highlighted its potential for diverse biological activities, such as anti-tumor and anti-inflammatory, due to its interactions with DNA and proteins (Geetha et al., 2019).
Antimicrobial and Antifungal Activity
A derivative of 3-(4-chlorophenyl)-2-phenyl-1H-indole, specifically 3((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, demonstrated notable antibacterial activity against S. aureus and E. coli, surpassing the standard drug Ampicillin in effectiveness (Shaikh et al., 2018).
Potential in Cancer Therapy
A novel series of 3-thiocyanato-1H-indoles, derived from 3-(4-chlorophenyl)-2-phenyl-1H-indole, showed promising antiproliferative activity against various human cancer cell lines. Some derivatives displayed significant potency, suggesting their potential in developing potent anticancer agents (Fortes et al., 2016).
Spectroscopic and Crystallographic Analysis for NLO Applications
Indole derivatives, including 3-(4-chlorophenyl)-2-phenyl-1H-indole, were synthesized and characterized by NMR, IR, mass spectra, and X-ray diffraction studies. Their electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, were analyzed, indicating their potential in nonlinear optical (NLO) applications (Tariq et al., 2020).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAQTCWRHXODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456344 | |
| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-phenyl-1H-indole | |
CAS RN |
143360-82-1 | |
| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



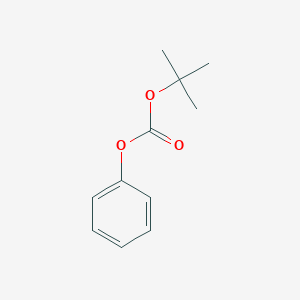
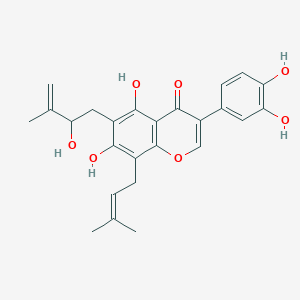
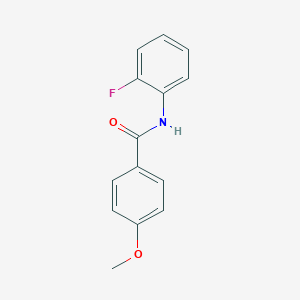
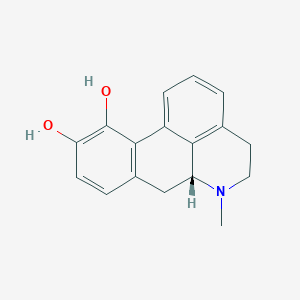




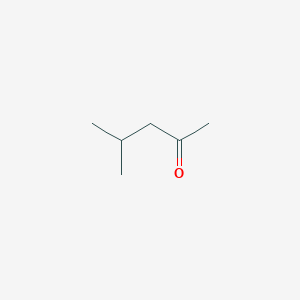
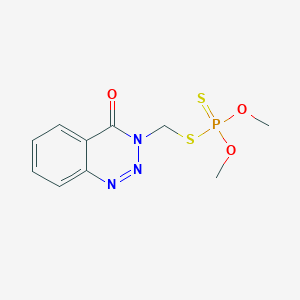
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
